molecular formula C2H7O3PS B14482852 (2-Hydroxyethyl)phosphonothioic O,O-acid CAS No. 65253-76-1

(2-Hydroxyethyl)phosphonothioic O,O-acid

Cat. No.: B14482852
CAS No.: 65253-76-1
M. Wt: 142.12 g/mol
InChI Key: PKUZJFCAAJVGNP-UHFFFAOYSA-N
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Description

(2-Hydroxyethyl)phosphonothioic O,O-acid is a chemical compound that belongs to the class of phosphonothioic acids It is characterized by the presence of a hydroxyethyl group attached to the phosphorus atom, which is also bonded to two oxygen atoms and a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyethyl)phosphonothioic O,O-acid typically involves the reaction of 2-hydroxyethylphosphonic acid with sulfur-containing reagents. One common method is the reaction of 2-hydroxyethylphosphonic acid with thiophosphoryl chloride (PSCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as purification by recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyethyl)phosphonothioic O,O-acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the compound to phosphonothioic acid derivatives.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various phosphonic acid and phosphonothioic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Hydroxyethyl)phosphonothioic O,O-acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Hydroxyethyl)phosphonothioic O,O-acid involves its interaction with molecular targets such as enzymes and proteins. The hydroxyethyl group and the phosphorus-sulfur bond play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Phosphorothioic O,O,S-acid: This compound is similar in structure but has a different arrangement of oxygen and sulfur atoms.

    Phosphonothioic O,S-acid: Another related compound with a different substitution pattern on the phosphorus atom.

Uniqueness

(2-Hydroxyethyl)phosphonothioic O,O-acid is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties and reactivity compared to other phosphonothioic acids. Its specific arrangement of atoms allows for unique interactions and applications in various fields.

Properties

CAS No.

65253-76-1

Molecular Formula

C2H7O3PS

Molecular Weight

142.12 g/mol

IUPAC Name

2-dihydroxyphosphinothioylethanol

InChI

InChI=1S/C2H7O3PS/c3-1-2-6(4,5)7/h3H,1-2H2,(H2,4,5,7)

InChI Key

PKUZJFCAAJVGNP-UHFFFAOYSA-N

Canonical SMILES

C(CP(=S)(O)O)O

Origin of Product

United States

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